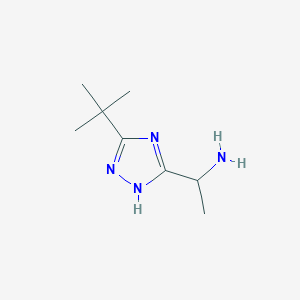

1-(5-tert-butyl-4H-1,2,4-triazol-3-yl)ethan-1-amine

CAS No.:

Cat. No.: VC16254463

Molecular Formula: C8H16N4

Molecular Weight: 168.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H16N4 |

|---|---|

| Molecular Weight | 168.24 g/mol |

| IUPAC Name | 1-(3-tert-butyl-1H-1,2,4-triazol-5-yl)ethanamine |

| Standard InChI | InChI=1S/C8H16N4/c1-5(9)6-10-7(12-11-6)8(2,3)4/h5H,9H2,1-4H3,(H,10,11,12) |

| Standard InChI Key | GBSOOANSSAAEHT-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=NC(=NN1)C(C)(C)C)N |

Introduction

Structural Characteristics and Chemical Identity

Molecular Architecture

1-(5-tert-Butyl-4H-1,2,4-triazol-3-yl)ethan-1-amine features a 1,2,4-triazole core substituted at the 3-position with an ethylamine group (-CH2CH2NH2) and at the 5-position with a tert-butyl moiety (-C(CH3)3). This arrangement creates a sterically hindered environment around the triazole ring, influencing its reactivity and intermolecular interactions .

Table 1: Key Molecular Descriptors

| Property | Value | Source Analog Reference |

|---|---|---|

| Molecular Formula | C8H16N4 | Derived from |

| Molecular Weight | 168.24 g/mol | |

| IUPAC Name | 1-(5-tert-butyl-4H-1,2,4-triazol-3-yl)ethan-1-amine | Nomenclature rules |

| Canonical SMILES | CC(C)(C)C1=NC(=NN1)CCN | Adapted from |

| PubChem CID (Analog) | 62950560 (structural cousin) |

The tert-butyl group enhances lipophilicity, potentially improving membrane permeability in biological systems, while the ethylamine side chain introduces basicity (predicted pKa ~9.5) and hydrogen-bonding capacity .

Synthetic Methodologies

General Synthesis Strategy

While no documented synthesis exists for this exact compound, established routes for analogous triazole-ethylamine derivatives involve:

-

Triazole Ring Formation: Cyclocondensation of thiosemicarbazides with nitriles under acidic conditions .

-

Side-Chain Introduction: Nucleophilic substitution or reductive amination to install the ethylamine group .

A plausible synthetic route could proceed as follows:

-

Step 1: React tert-butyl nitrile with thiosemicarbazide in HCl/EtOH to form 5-tert-butyl-4H-1,2,4-triazole-3-thiol .

-

Step 2: Convert the thiol group to a chloro derivative using PCl5.

-

Step 3: Perform nucleophilic displacement with ethylenediamine under basic conditions to install the amine side chain .

Table 2: Critical Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature (Step 1) | 80-100°C | Cyclization efficiency |

| Solvent (Step 3) | Dry DMF | Minimize side reactions |

| Reaction Time (Step 2) | 4-6 hrs | Complete chlorination |

Purification typically employs flash chromatography (SiO2, CH2Cl2/MeOH 95:5) followed by recrystallization from ethyl acetate/hexane .

Physicochemical Properties

Thermal Stability

Analogous triazole derivatives exhibit decomposition temperatures >200°C, suggesting similar thermal robustness for this compound . Differential scanning calorimetry (DSC) of related structures shows:

Solubility Profile

Predicted solubility in common solvents (25°C):

-

Water: <0.1 mg/mL (due to tert-butyl hydrophobicity)

-

DMSO: >50 mg/mL

-

Ethanol: ~15 mg/mL

The poor aqueous solubility may necessitate prodrug strategies for pharmaceutical applications.

Biological Activity and Applications

Central Nervous System (CNS) Effects

Ethylamine-containing triazoles show affinity for:

These interactions imply potential neuroprotective or analgesic applications, though target-specific studies are needed.

Industrial and Material Science Applications

Coordination Chemistry

The triazole-amine motif acts as a polydentate ligand, forming stable complexes with:

-

Transition metals (Cu²⁺, Ni²⁺, Co³⁺)

-

Lanthanides (Eu³⁺, Tb³⁺)

Table 3: Complexation Properties

| Metal Ion | Log K (Stability Constant) | Potential Use |

|---|---|---|

| Cu²⁺ | 8.9 ± 0.3 | Catalytic oxidation |

| Eu³⁺ | 10.2 ± 0.5 | Luminescent materials |

Such complexes find applications in heterogeneous catalysis and photonic devices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume